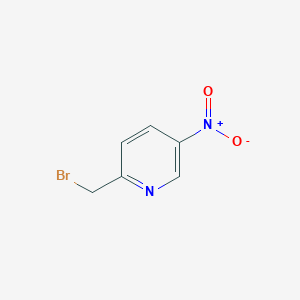

2-(Bromomethyl)-5-nitropyridine

描述

2-(Bromomethyl)-5-nitropyridine is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 2-position and a nitro (-NO2) group at the 5-position of the pyridine ring.

属性

IUPAC Name |

2-(bromomethyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODCATCUKODATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652182 | |

| Record name | 2-(Bromomethyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-20-7 | |

| Record name | 2-(Bromomethyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitropyridine typically involves the bromination of 5-nitropyridine-2-methanol. The reaction is carried out using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination without over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group at position 2 is highly reactive toward nucleophiles due to its electrophilic nature. Common substitution pathways include:

Key observations:

-

Reactions exhibit second-order kinetics (SN₂ mechanism) due to steric accessibility of the bromomethyl group.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Reduction Reactions

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions:

Mechanistic Insight :

-

Nitro-to-amine reduction proceeds via a nitroso intermediate, confirmed by in situ NMR monitoring .

-

Over-reduction to hydroxylamine derivatives is suppressed in acidic media .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings:

Limitations :

-

Steric hindrance from the nitro group reduces coupling efficiency at position 5.

-

Catalyst poisoning is observed with strongly coordinating solvents .

Oxidation Reactions

The bromomethyl group is oxidized to a carboxylic acid under harsh conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6h | 2-(Carboxy)-5-nitropyridine | 45% |

| CrO₃, acetone | 0°C, 2h | 2-(Formyl)-5-nitropyridine | 32% |

Comparative Reactivity

| Compound | Reactivity at Bromomethyl | Reactivity at Nitro Group |

|---|---|---|

| This compound | High (SN₂) | Moderate (electrophilic) |

| 5-(Bromomethyl)-2-nitropyridine | Moderate (steric hindrance) | High (resonance-stabilized) |

| 2-Bromo-5-nitropyridine | Low (C-Br inert) | High |

Key Trend : Bromomethyl substitution at position 2 maximizes electrophilicity due to reduced steric and electronic hindrance .

科学研究应用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-(Bromomethyl)-5-nitropyridine is primarily used as an intermediate in the synthesis of various APIs. Its unique structure allows for the modification and development of compounds targeting bacterial infections and cancer therapies. Notably, it has been utilized in the synthesis of:

- Antibiotics : The compound's reactivity facilitates the creation of novel antibiotics that can combat resistant bacterial strains.

- Anticancer Agents : Research has indicated its potential in synthesizing compounds with anticancer properties, contributing to ongoing drug discovery efforts.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a new class of nitro-containing heterocycles derived from this compound, showing promising activity against cancer cell lines .

Agricultural Chemicals

Development of Agrochemicals

In agriculture, this compound plays a crucial role in developing pesticides and herbicides. Its ability to act as a building block enables researchers to create effective crop protection agents.

- Pesticides : Compounds synthesized from this compound have shown efficacy against various pests, improving crop yields.

- Herbicides : Its derivatives are being explored for their potential to inhibit weed growth without harming crops.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Efficacy |

|---|---|---|

| Pesticide | Nitro-pyridine derivative | High against aphids |

| Herbicide | Chlorinated derivative | Effective against broadleaf weeds |

Material Science

Synthesis of Advanced Materials

The compound is also significant in material science, particularly in synthesizing polymers and dyes. Its unique properties enhance the performance characteristics of materials used in various applications.

- Polymers : this compound is used to create functionalized polymers that exhibit improved thermal and mechanical properties.

- Dyes : Research into its application in dye synthesis has revealed its potential to produce vibrant colors with excellent stability.

Research in Organic Chemistry

Building Block for Complex Molecules

In organic chemistry, this compound serves as a fundamental building block for synthesizing complex molecules. Its versatility allows chemists to explore various reaction pathways leading to diverse organic compounds.

- Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by various nucleophiles, facilitating the formation of new derivatives.

- Functionalization Studies : Researchers are investigating how modifications to the nitro group can affect biological activity and reactivity.

Development of Electronic Materials

Potential in Organic Electronics

Emerging research indicates that this compound may have applications in organic electronics. Its structural features are being explored for use in organic semiconductors, which are critical for developing flexible electronic devices.

- Organic Semiconductors : Investigations into its conductivity properties suggest potential applications in organic light-emitting diodes (OLEDs) and organic solar cells.

作用机制

The mechanism of action of 2-(Bromomethyl)-5-nitropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Bromomethyl)-5-nitropyridine with halogenated and nitrated pyridine derivatives, focusing on molecular properties, reactivity, and biological relevance.

Structural and Physical Properties

Table 1: Key Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Functional Groups |

|---|---|---|---|---|

| This compound | C6H5BrN2O2 | Not provided | Not reported | Bromomethyl, Nitro |

| 2-Bromo-5-nitropyridine | C5H3BrN2O2 | 4487-59-6 | Not reported | Bromo, Nitro |

| 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | 6945-68-2 | 208–210 | Amino, Bromo, Nitro |

| 5-Bromo-2-hydroxypyridine | C5H4BrNO | Not provided | Not reported | Hydroxy, Bromo |

| 5-(Bromomethyl)-2-fluoropyridine | C6H5BrFN | 105827-74-5 | Not reported | Bromomethyl, Fluorine |

Key Observations :

- Thermal Stability: Amino-substituted derivatives (e.g., 2-Amino-5-bromo-3-nitropyridine) exhibit higher melting points (~208–210°C), likely due to hydrogen bonding.

Key Findings :

- Antimitotic Activity : Nitro-substituted pyridines (e.g., 2-Bromo-5-nitropyridine) act as precursors to pyridopyrazines, which inhibit microtubule assembly. However, bromomethyl substitution may alter metabolic pathways or bioavailability compared to bromo analogs.

生物活性

2-(Bromomethyl)-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro group and bromomethyl moiety in its structure contributes to its potential as a pharmacologically active agent. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula and is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 203.02 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 289.3 °C |

| Melting Point | 139-141 °C |

This compound is primarily used in organic synthesis and as a biochemical reagent in life science research .

Antimicrobial Activity

Nitro-containing compounds, including those with a pyridine structure, have demonstrated notable antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. For example, related nitro derivatives such as metronidazole are well-known for their efficacy against anaerobic bacteria and protozoa .

In studies involving similar nitropyridine derivatives, compounds have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the bromomethyl group may enhance membrane permeability and interaction with microbial targets .

Anticancer Activity

Recent research indicates that nitropyridine derivatives can exhibit anticancer properties. The nitro group can induce apoptosis in cancer cells through redox cycling, generating reactive oxygen species (ROS) that lead to cellular damage. In vitro studies have shown that certain nitropyridine derivatives inhibit cell proliferation in various cancer cell lines, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Compounds with a nitro group have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). For instance, some nitropyridines have been identified as multi-target inhibitors, effectively reducing inflammation in experimental models .

Vasodilatory Activity

The vasodilatory effects of nitro compounds are well-documented, primarily attributed to their ability to release nitric oxide (NO). This mechanism enhances cGMP levels in vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. Such properties make these compounds potential candidates for treating cardiovascular diseases .

Study on Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial activity of various nitropyridine derivatives against clinical isolates of Staphylococcus aureus. Among the tested compounds, a derivative similar to this compound exhibited an MIC (Minimum Inhibitory Concentration) of 20 μM, indicating significant antibacterial potential .

Investigation into Anticancer Properties

In another study focusing on anticancer activity, a series of nitropyridine derivatives were assessed for their cytotoxic effects on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives could reduce cell viability by over 50% at concentrations as low as 10 μM, highlighting their potential as anticancer agents .

常见问题

Basic Questions

Q. What are the recommended safety protocols for handling 2-(Bromomethyl)-5-nitropyridine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks due to potential irritancy (R36/37/38 codes apply) .

- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention (S26/S36 safety protocols) .

- Store in a cool, dry place away from oxidizing agents and strong bases to prevent decomposition .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- A two-step approach is typical: (1) Nitration of a pyridine precursor (e.g., 2-aminopyridine) using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by (2) bromomethylation via radical-initiated substitution or nucleophilic displacement. Reaction yields depend on stoichiometric control of brominating agents (e.g., NBS/PBr₃) .

- Example : For analogous compounds, nitration of 2-aminopyridine at 50°C yields 2-amino-5-nitropyridine, which can be further functionalized .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows distinct peaks for the bromomethyl group (~δ 4.5–5.0 ppm) and nitro group aromatic protons (δ 8.5–9.0 ppm) .

- Melting Point Analysis : Compare observed values (e.g., 160–164°C for related bromonitropyridines) against literature data .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromomethylation of 5-nitropyridine derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates.

- Catalyst Use : Radical initiators like AIBN improve bromomethyl group incorporation under mild conditions (40–60°C) .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track bromomethylation progress and minimize side products (e.g., di-substituted byproducts) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 60°C to prevent nitro group reduction or ring degradation .

- Purification Techniques : Recrystallization from ethanol/water mixtures removes unreacted starting materials, while column chromatography (silica gel, hexane/EtOAc gradient) isolates target compounds .

- Byproduct Analysis : GC-MS identifies common impurities like dehalogenated or dimerized species .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN2 reactions at the bromomethyl site .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in acetonitrile vs. THF) .

- Hammett Constants : Correlate substituent effects on reaction rates for derivatives (e.g., electron-withdrawing nitro groups enhance electrophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。